N-{[4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{[4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a novel chemical compound that has garnered interest in various scientific research domains. The structure features a benzodioxole moiety linked to a triazole ring substituted with a fluorophenyl group, connected through a methylene bridge to a carboxamide functionality. This unique structural arrangement suggests potential diverse applications, from medicinal chemistry to material sciences.
Synthetic Routes and Reaction Conditions
Synthesis of 2H-1,3-benzodioxole-5-carboxamide: : Starting from the commercially available 1,3-benzodioxole, it undergoes a carboxylation reaction using reagents such as chlorosulfonic acid and subsequent amidation to introduce the carboxamide group.
Synthesis of 4-(2-fluorophenyl)-1H-1,2,3-triazole: : Employing a "click chemistry" approach, azide derivatives react with terminal alkynes under copper-catalyzed conditions to form the triazole ring
Coupling Reaction: : The final compound is obtained by coupling the intermediate triazole compound with 2H-1,3-benzodioxole-5-carboxamide through a methylene bridge using formaldehyde under basic conditions.
Industrial Production Methods: : For industrial-scale production, continuous flow chemistry methods can enhance the efficiency and yield, minimizing the use of hazardous reagents and optimizing reaction conditions for scalability.
Types of Reactions
Oxidation: : The benzodioxole moiety can undergo oxidation reactions with oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of more oxidized benzodioxole derivatives.
Reduction: : The carboxamide functionality can be reduced to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Halogen atoms (e.g., the fluorine on the phenyl ring) can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium methoxide in methanol as a nucleophile for aromatic substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones from the benzodioxole ring.
Reduction: : Conversion of the carboxamide to the primary amine.
Substitution: : Introduction of nucleophiles replacing the fluorine on the aromatic ring.
Scientific Research Applications
The compound finds applications in diverse fields:
Chemistry: : It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: : The compound's ability to interact with biomolecules makes it a candidate for probing biological pathways.
Industry: : Its unique structural features make it valuable in the development of novel materials with specific properties.
Mechanism of Action
The compound interacts with molecular targets primarily through hydrogen bonding and π-π interactions, involving the carboxamide and triazole functionalities. These interactions facilitate binding to enzymes or receptors, modulating their activity. The benzodioxole moiety can further enhance the binding affinity through hydrophobic interactions, thus influencing the overall biological activity.
Comparison with Similar Compounds
Compared to other triazole or benzodioxole derivatives, N-{[4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide exhibits a unique combination of these two moieties. This makes it distinct in its interaction profile and potential applications. Similar compounds include:
Triazole derivatives: : Often used in antifungal agents and for click chemistry applications.
Benzodioxole derivatives: : Known for their presence in natural products and various pharmacologically active compounds.
This compound's unique structure suggests its potential as a versatile compound in multiple scientific domains, warranting further research and exploration.
Properties
IUPAC Name |
N-[[4-(2-fluorophenyl)triazol-1-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3/c18-13-4-2-1-3-12(13)14-8-22(21-20-14)9-19-17(23)11-5-6-15-16(7-11)25-10-24-15/h1-8H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIIQUIUSCXIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCN3C=C(N=N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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